molecular formula C25H23N3O3S2 B11334089 N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

Cat. No.: B11334089
M. Wt: 477.6 g/mol
InChI Key: RLSNDDDMIZMZQR-UHFFFAOYSA-N
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Description

2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, an imidazole ring, and a phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling Reactions: The final step involves coupling the imidazole derivative with 4-methylbenzenesulfonyl chloride and 4-methylphenylamine under controlled conditions, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and desulfonated products.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups and imidazole rings.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs, particularly those targeting enzymes or receptors that interact with sulfonyl and imidazole groups.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)ACETAMIDE
  • 2-{[5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIBROMO-4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the 4-methylphenyl and sulfonyl groups.

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N3O3S2/c1-17-8-12-20(13-9-17)26-22(29)16-32-24-25(28-23(27-24)19-6-4-3-5-7-19)33(30,31)21-14-10-18(2)11-15-21/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

RLSNDDDMIZMZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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